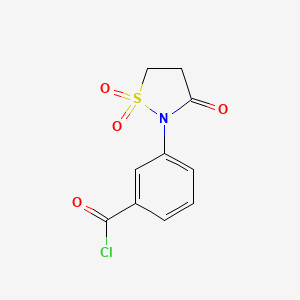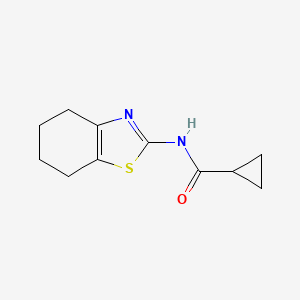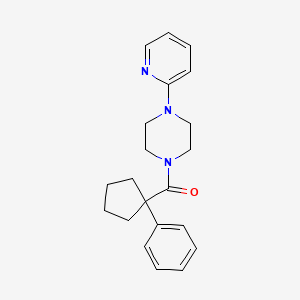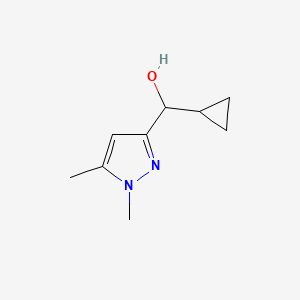![molecular formula C16H19N7O B2910980 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1105188-61-1](/img/structure/B2910980.png)
3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Mecanismo De Acción
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to exhibit anti-proliferative effects against various cancer cell lines .
Mode of Action
It’s known that similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives can inhibit the proliferation of cancer cells . For instance, compound 34, a derivative of [1,2,3]triazolo[4,5-d]pyrimidine, was found to significantly inhibit colony formation, increase cellular ROS content, suppress EGFR expression, and induce apoptosis in PC3 cells .
Biochemical Pathways
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to affect pathways related to cell proliferation, ros production, egfr expression, and apoptosis .
Pharmacokinetics
The predicted boiling point is 5029±600 °C and the predicted density is 148±01 g/cm3 .
Análisis Bioquímico
Biochemical Properties
The compound 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been found to exhibit inhibitory effects on the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a crucial process in gene expression . The compound acts as a reversible LSD1 inhibitor, showing certain selectivity to LSD1 over other enzymes .
Cellular Effects
When cells, specifically MGC-803 cells, were treated with this compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed . This indicates that the compound has a direct impact on cell function, including effects on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules. Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring of the compound and Met332 of LSD1 could be responsible for the improved activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-cyanopyrimidine in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
3-(4-ethoxyphenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its ethoxy group, which can influence its pharmacokinetic properties and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs .
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-2-24-13-5-3-12(4-6-13)23-16-14(20-21-23)15(18-11-19-16)22-9-7-17-8-10-22/h3-6,11,17H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNFTGNAXJMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCNCC4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide](/img/structure/B2910898.png)
![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2910899.png)





![5-((4-fluorobenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2910909.png)
![2-(1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2910913.png)
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide](/img/structure/B2910914.png)
![[2-(Difluoromethoxy)-5-methylphenyl]methyl 4-(2-fluorophenyl)-2-methyl-4-oxobutanoate](/img/structure/B2910915.png)


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone](/img/structure/B2910919.png)
